(2-tert-butyl-1H-imidazol-4-yl)methanamine (2-tert-butyl-1H-imidazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1340321-39-2
VCID: VC4637000
InChI: InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11)
SMILES: CC(C)(C)C1=NC=C(N1)CN
Molecular Formula: C8H15N3
Molecular Weight: 153.229

(2-tert-butyl-1H-imidazol-4-yl)methanamine

CAS No.: 1340321-39-2

Cat. No.: VC4637000

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

(2-tert-butyl-1H-imidazol-4-yl)methanamine - 1340321-39-2

Specification

CAS No. 1340321-39-2
Molecular Formula C8H15N3
Molecular Weight 153.229
IUPAC Name (2-tert-butyl-1H-imidazol-5-yl)methanamine
Standard InChI InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11)
Standard InChI Key VCIZQOHOIPAJLR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC=C(N1)CN

Introduction

Chemical Identity and Structural Features

The compound belongs to the imidazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural attributes include:

  • Molecular formula: C₈H₁₅N₃

  • Molecular weight: 153.23 g/mol

  • IUPAC name: (2-tert-Butyl-1H-imidazol-4-yl)methanamine

  • SMILES: CC(C)(C)C1=NC=C(N1)CN

  • InChI Key: VCIZQOHOIPAJLR-UHFFFAOYSA-N

The tert-butyl group at the 2-position enhances steric bulk and lipophilicity, while the methanamine substituent at the 4-position introduces a primary amine capable of forming hydrogen bonds or salt bridges .

Synthesis and Characterization

Synthetic Routes

While direct synthetic protocols for (2-tert-butyl-1H-imidazol-4-yl)methanamine are scarce, analogous methods for related imidazoles suggest feasible pathways:

  • Cyclocondensation: Reacting 3,4-diaminobenzoic acid derivatives with tert-butyl-containing reagents under basic conditions .

  • Functional Group Interconversion: Modifying pre-synthesized imidazole cores via reductive amination or nucleophilic substitution .

A representative approach for a related compound, 4-tert-butyl-1H-imidazole, involves cesium carbonate-mediated alkylation in acetonitrile . Adapting this method could yield the target molecule by introducing the methanamine group post-cyclization.

Analytical Data

  • 1H-NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.15 ppm), imidazole ring protons (δ ~6.4–7.2 ppm), and methanamine protons (δ ~2.5–3.5 ppm) .

  • MS: A molecular ion peak at m/z 153.23 [M+H]⁺ confirms the molecular weight .

Physicochemical Properties

PropertyValueSource
LogP~2.8 (predicted)
SolubilityLow aqueous solubility
pKa (amine)~10.5 (estimated)
Thermal StabilityStable at 4°C (storage)
ParameterDetailsSource
Hazard StatementsH302, H315, H318, H335
Precautionary MeasuresUse PPE, avoid inhalation
Storage4°C, desiccated

The compound poses moderate toxicity risks, including skin irritation and respiratory sensitization. Proper handling under fume hoods is advised .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields (e.g., flow chemistry).

  • Target Identification: Screen against parasitic β-tubulin, IDE, or antimicrobial targets.

  • Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.

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